4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine
Description
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfinyl]-6-(methoxymethyl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-23-11-15-10-16(21-6-8-24-9-7-21)20-17(19-15)25(22)12-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHALMGUDUBLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)S(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a morpholine ring linked to a pyrimidine moiety with a chlorobenzyl sulfinyl group. The structural complexity of this compound suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 371.91 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | 3.5 |
The biological activity of this compound has been investigated in various studies, revealing several mechanisms:
- Inhibition of Kinases : The compound has shown promise as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Cancer Research : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Studies : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent .
- Inflammatory Disease Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in managing diseases such as rheumatoid arthritis .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Sulfur Oxidation State :
- The sulfinyl group in the target compound (+4 oxidation state) balances reactivity and metabolic stability compared to sulfides (-2) and sulfones (+6). Sulfones (e.g., CAS 354777-03-0) exhibit higher polarity and resistance to enzymatic degradation but may reduce membrane permeability .
- Sulfides (e.g., CAS 338961-25-4) are more lipophilic but prone to oxidation, limiting their therapeutic utility .
4-Chlorobenzyl: Common in antimicrobial agents; the Cl atom facilitates halogen bonding with target proteins .
Biological Activity :
- Morpholine-pyrimidine hybrids are frequently associated with kinase inhibition (e.g., PI3K, mTOR) due to morpholine's ability to occupy hydrophobic pockets in ATP-binding sites .
- The target compound’s sulfinyl group may confer unique binding interactions, as seen in sulfoxides like omeprazole, which exploit chirality for enhanced activity .
Research Findings
- Synthetic Feasibility : Compounds with sulfinyl groups (e.g., target compound) require controlled oxidation steps (e.g., using mCPBA), whereas sulfones are synthesized via harsher oxidation (e.g., H₂O₂/acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
